molecular formula C21H34ClN3O B12567060 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one CAS No. 143915-64-4

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B12567060
CAS No.: 143915-64-4
M. Wt: 380.0 g/mol
InChI Key: CFPYCUDOFFGQRF-UHFFFAOYSA-N
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Description

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,5-a]pyrimidine core . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups .

Scientific Research Applications

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one is unique due to its specific substitution pattern and the presence of a long alkyl chain. This structural feature may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Properties

CAS No.

143915-64-4

Molecular Formula

C21H34ClN3O

Molecular Weight

380.0 g/mol

IUPAC Name

8-chloro-6-pentadecyl-1H-imidazo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C21H34ClN3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-20(22)21-24-19(26)16-17-25(18)21/h16-17H,2-15H2,1H3,(H,24,26)

InChI Key

CFPYCUDOFFGQRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=NC(=C2N1C=CC(=O)N2)Cl

Origin of Product

United States

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